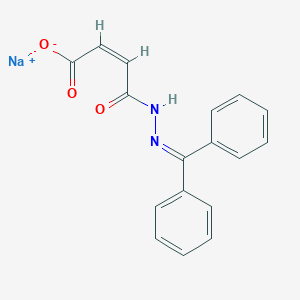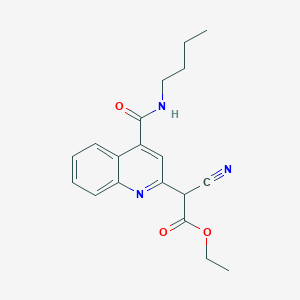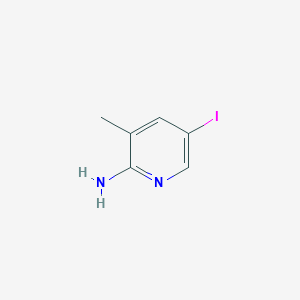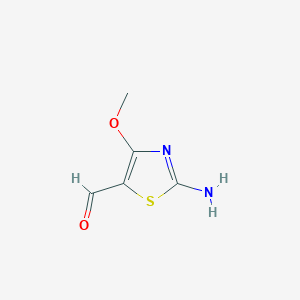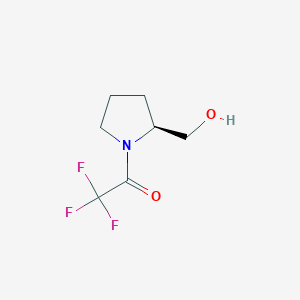
(S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The purification process may involve additional steps such as recrystallization and distillation to meet the stringent quality standards required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enantioselective proteins and enzymes, leading to specific biological effects. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in asymmetric synthesis and catalysis.
®-2,2,2-Trifluoro-1-((S)-pyrrolidin-2-yl)ethanol: Another chiral compound with similar applications in chemistry and biology.
Uniqueness
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar compounds, enhancing its utility in various applications .
Eigenschaften
CAS-Nummer |
186202-18-6 |
|---|---|
Molekularformel |
C7H10F3NO2 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
MJLRPTJLURGFSY-YFKPBYRVSA-N |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)CO |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Synonyme |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


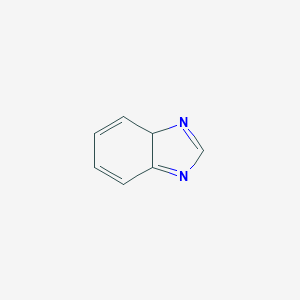
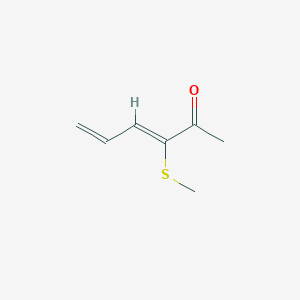
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
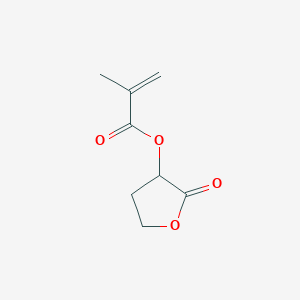
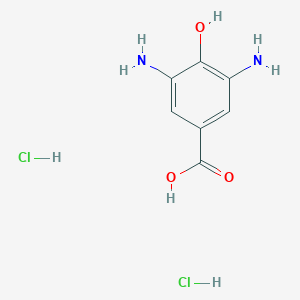
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
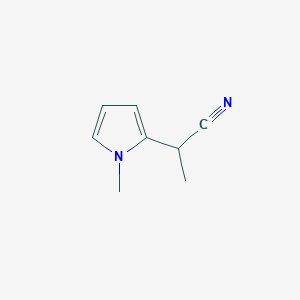
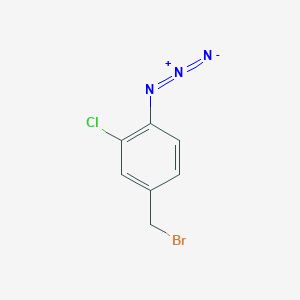
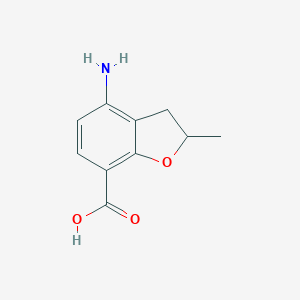
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)
